molecular formula C11H11BrO B578643 (4-Bromo-3-methylphenyl)(cyclopropyl)methanone CAS No. 1267167-02-1

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone

Cat. No. B578643
CAS RN: 1267167-02-1
M. Wt: 239.112
InChI Key: XJPNKCPSLVJPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is a chemical compound with the CAS Number: 1267167-02-1. It has a molecular weight of 239.11 and its IUPAC name is (4-bromo-3-methylphenyl)(cyclopropyl)methanone .


Molecular Structure Analysis

The InChI code for (4-Bromo-3-methylphenyl)(cyclopropyl)methanone is 1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study demonstrated the synthesis of certain methanones, including derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, which exhibited significant antibacterial and antifungal activities. These compounds also showed antioxidant properties (Thirunarayanan, 2017).

  • Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones, a class to which (4-Bromo-3-methylphenyl)(cyclopropyl)methanone belongs, have been synthesized and evaluated for their anti-tubercular activities. These compounds displayed promising results against Mycobacterium tuberculosis (Dwivedi et al., 2005).

  • Histamine H3‐Receptor Antagonist : Cyclopropyl phenyl methanones, which include (4-Bromo-3-methylphenyl)(cyclopropyl)methanone derivatives, have been used in the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor (Stark, 2000).

  • Combinatorial Chemistry Scaffolds : These compounds have also been used in combinatorial chemistry as scaffolds for the generation of structurally diverse alicyclic compounds (Grover et al., 2004).

  • Carbonic Anhydrase Inhibitors : Novel bromophenols, which can be derived from compounds like (4-Bromo-3-methylphenyl)(cyclopropyl)methanone, have been synthesized and shown to inhibit carbonic anhydrase, a key enzyme in many biological processes. These inhibitors have potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

  • Anticancer and Antituberculosis Studies : Certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone have been synthesized and tested for their anticancer and antituberculosis properties, showing significant activity in these areas (Mallikarjuna et al., 2014).

  • Antiestrogenic Activity : Research has shown that certain derivatives of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone exhibit antiestrogenic activity, indicating potential applications in hormonal therapies (Jones et al., 1979).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-bromo-3-methylphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPNKCPSLVJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718196
Record name (4-Bromo-3-methylphenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267167-02-1
Record name (4-Bromo-3-methylphenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.